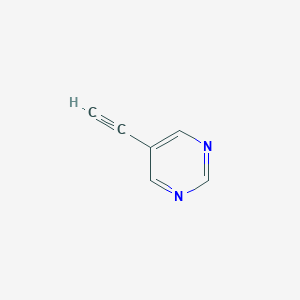

5-Ethynylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQKBROKWSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363071 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153286-94-3 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynylpyrimidine and Its Derivatives

Sonogashira Cross-Coupling Reactions in 5-Ethynylpyrimidine Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, proving highly effective for the synthesis of arylalkynes and conjugated enynes. mdpi.comlibretexts.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The mild reaction conditions, often at room temperature in the presence of a mild base, have cemented its use in the synthesis of complex molecules. wikipedia.org

The palladium-catalyzed Sonogashira reaction is a primary method for synthesizing this compound derivatives. This process couples a halogenated pyrimidine (B1678525), such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, with a suitable terminal alkyne. researchgate.netsemanticscholar.orgresearchgate.net The catalytic cycle involves a zerovalent palladium complex. wikipedia.org Common palladium catalyst sources include bis(triphenylphosphine)palladium(II) dichloride [Pd(Ph₃P)₂Cl₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.orgwikipedia.orgrsc.org The Pd(II) catalysts are reduced in situ to the active Pd(0) species by reagents such as an amine or a phosphine (B1218219) ligand. wikipedia.org

For instance, the synthesis of hexakis(5-pyrimidylethynyl)benzene has been achieved through a six-fold Sonogashira cross-coupling of hexabromobenzene (B166198) with this compound, demonstrating the reaction's utility in creating complex, poly-substituted aromatic structures. researchgate.net Another example involves the reaction of fluorographene with this compound, where [Pd(Ph₃P)₂Cl₂] was employed as the catalyst. rsc.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions

| Halide Substrate | Alkyne | Palladium Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Hexabromobenzene | This compound | Not Specified | Not Specified | researchgate.net |

| Fluorographene | This compound | [Pd(Ph₃P)₂Cl₂] | DMF | rsc.orgresearchgate.net |

| 5-Bromopyrimidine | Various Terminal Alkynes | Not Specified | Not Specified | researchgate.net |

The addition of a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst is a hallmark of the traditional Sonogashira reaction. mdpi.comwikipedia.org The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species then undergoes transmetalation with the palladium complex, accelerating the rate of the coupling reaction and allowing it to proceed under milder conditions, such as at room temperature. mdpi.com

The combination of a palladium catalyst and a copper(I) co-catalyst has been successfully used in the synthesis of 5-alkynyl derivatives from pyrimidinones. mdpi.com In one documented procedure for modifying fluorographene, CuI was used as the co-catalyst alongside [Pd(Ph₃P)₂Cl₂] in DMF with triethylamine (B128534) as the base. rsc.orgrsc.org

While the dual palladium/copper system is standard, palladium-free Sonogashira coupling reactions have also been developed. These variations rely solely on a copper catalyst. For example, a convenient and efficient palladium-free Sonogashira cross-coupling of o-iodoanilines with terminal alkynes has been reported using bis(triphenylphosphine) copper(I) tetrahydroborate [(PPh₃)₂CuBH₄] as the catalyst under an air atmosphere. organic-chemistry.org These methods offer economic and environmental benefits by avoiding the use of expensive and toxic palladium catalysts. organic-chemistry.org

Table 2: Role of Copper(I) in Sonogashira Reactions

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Traditional Sonogashira | Pd Complex + CuI | Forms copper acetylide intermediate, accelerates reaction, allows for mild conditions. | mdpi.comwikipedia.org |

| Palladium-Free Sonogashira | (PPh₃)₂CuBH₄ | Avoids use of palladium; proceeds under an air atmosphere. | organic-chemistry.org |

Optimizing the parameters of the Sonogashira reaction is crucial for maximizing yield and selectivity while minimizing side reactions and catalyst deactivation. numberanalytics.com Key variables include the choice of catalyst, solvent, base, and reaction temperature. numberanalytics.comkaust.edu.sa

Catalyst System: The choice of palladium source and ligands is critical. While [Pd(PPh₃)₄] and [Pd(Ph₃P)₂Cl₂] are common, catalysts with bulky, electron-rich phosphine ligands can improve efficiency. libretexts.org N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts. libretexts.org Catalyst loading can often be reduced significantly, in some cases to as low as 0.025 mol%, without sacrificing yield. kaust.edu.sa

Solvent: Common solvents for Sonogashira reactions include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene. rsc.orgnumberanalytics.com Aqueous media can also be used, offering a greener alternative. wikipedia.orgkaust.edu.sa

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is typically required. rsc.orgkaust.edu.sa The base neutralizes the hydrogen halide formed during the reaction and aids in the deprotonation of the alkyne.

Temperature: While higher temperatures can increase the reaction rate, they may also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and catalyst decomposition. numberanalytics.com Many modern systems are optimized to run efficiently at room temperature. mdpi.comrsc.org

Efforts to create more sustainable protocols have led to the development of copper-free Sonogashira reactions in aqueous media at low temperatures, successfully operating under air. kaust.edu.sa

Alternative Synthetic Routes to this compound Scaffolds

Beyond the Sonogashira reaction, other synthetic strategies have been developed to access the this compound core structure. These methods often involve the transformation of a pre-functionalized pyrimidine ring.

A common strategy for introducing a terminal alkyne involves the use of a silyl-protected alkyne, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) derivative, in a cross-coupling reaction. The silyl (B83357) group serves to protect the acidic terminal proton of the alkyne, preventing side reactions like homocoupling. Following the coupling step, the silyl group is removed in a process known as protodesilylation (or desilylation) to yield the desired terminal alkyne.

For example, 4-[(trimethylsilyl)ethynyl]aniline can be successfully coupled to fluorographene, as the fluoride (B91410) anions generated in situ can remove the silyl group, forming the terminal alkyne needed for the reaction. rsc.org A general method for the deprotection of TIPS-protected aryl and heteroaryl acetylenes involves using silver fluoride (AgF) in methanol (B129727) at room temperature. redalyc.org This approach was successfully applied to synthesize this compound in a 31% yield from its TIPS-protected precursor. redalyc.org

Table 3: Deprotection of a TIPS-Protected Pyrimidine

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-((Triisopropylsilyl)ethynyl)pyrimidine | AgF | Methanol | This compound | 31% | redalyc.org |

An innovative, multi-step approach has been developed for the synthesis of 5-ethynyl-4-arylpyrimidines. researchgate.net This pathway begins with a Brønsted acid-catalyzed electrophilic alkylation of arenes (such as phenols) with 5-bromopyrimidine. researchgate.net This key step is followed by an oxidation reaction. The resulting intermediate can then undergo a palladium-catalyzed Sonogashira cross-coupling reaction to install the ethynyl (B1212043) group at the 5-position of the pyrimidine ring. researchgate.net This sequence provides an efficient assembly of 4-aryl-5-alkynylpyrimidines, showcasing an alternative to direct coupling with a pre-ethynylated pyrimidine. researchgate.net

Carbometallation of Pyrimidine Nucleosides

Carbometallation represents a powerful method for the functionalization of alkynes. In the context of this compound nucleosides, this reaction involves the addition of an organometallic reagent across the carbon-carbon triple bond. This process generates a new vinylmetallic species, which can be subsequently trapped by various electrophiles to introduce a wide array of substituents with high regio- and stereoselectivity.

Research has been conducted on the carbometallation of 5-ethynyl-2'-deoxyuridine (B1671113). google.com While specific details from the provided search results are limited, carbometallation reactions, in general, can be catalyzed by various transition metals, including palladium, nickel, or rhodium. The choice of metal and ligand can influence the stereochemical outcome of the addition (syn or anti). For example, hydrogermylation, a related process, of 5-alkynyl uracil (B121893) analogues with reagents like triphenylgermane (B1594327) has been shown to yield vinyl triphenylgermane uracil derivatives. fiu.edu This indicates that the triple bond of 5-ethynylpyrimidines is reactive towards such addition reactions, forming stereodefined vinyl-metal intermediates that are ripe for further synthetic elaboration.

Table 1: Examples of Addition Reactions to this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Alkynyl Uracil Analogues | Trialkylgermane or Tris(trimethylsilyl)germane hydride | Vinyl trialkylgermane or Tris(trimethylsilyl)germane uracil derivative | fiu.edu |

| Protected 2'-Deoxy-5-ethynyluridine | TMSN₃, H₂O (cat.), Ag catalyst | 5-(α-Azidovinyl)uracil nucleoside derivative | fiu.edu |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial, particularly for their application as potential therapeutic agents where specific stereoisomers often exhibit desired biological activity. Chirality can be introduced in the sugar moiety of nucleosides or in side chains attached to the pyrimidine ring.

One strategy for achieving stereoselectivity is through the use of chiral catalysts. For example, highly enantioselective intermolecular cyclopropanation reactions of N1-vinylpyrimidines with α-diazoesters have been reported using a chiral ruthenium(II)-phenyloxazoline complex as the catalyst. acs.org This method allows for the synthesis of chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (96–99% ee). acs.org While this example does not start with a this compound, the principle of using chiral transition metal complexes to control stereochemistry is broadly applicable to the synthesis of complex pyrimidine derivatives.

Another approach involves starting from a chiral pool. For instance, the synthesis of chiral pyranones with long side chains has been achieved using methods like Sharpless asymmetric epoxidation or dihydroxylation to introduce the required chiral centers. mdpi.com Similarly, chiral pinene upenn.edugoogle.combipyridine ligands have been synthesized stereoselectively, and their structures confirmed by X-ray diffraction. nih.gov These advanced stereoselective techniques can be adapted for the synthesis of complex chiral molecules incorporating the this compound scaffold, starting from either achiral precursors with a chiral catalyst or from existing chiral molecules.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition of a synthetic route for this compound or its derivatives from a laboratory setting to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

A primary consideration for reactions like the Sonogashira coupling is the cost and handling of the palladium catalyst. On a large scale, minimizing the catalyst loading and implementing effective catalyst recovery and recycling protocols are critical to making the process economically viable. ctechinnovation.com The use of highly active catalysts that function at low concentrations is often explored.

Process safety is another paramount concern. The handling of potentially pyrophoric reagents, such as organometallics used in some coupling reactions, and flammable solvents requires robust engineering controls and well-defined operating procedures. google.com Furthermore, reactions that generate significant heat (exotherms) must be carefully characterized to ensure adequate heat dissipation and prevent thermal runaways, especially in large reactors. ctechinnovation.com

The choice of solvents and reagents must also be evaluated for their environmental impact, safety, and cost on an industrial scale. Purification of the final product at a multi-kilogram or ton scale is also a significant challenge. chimia.ch Whereas laboratory-scale purification often relies on chromatography, industrial-scale processes typically favor crystallization or distillation due to lower cost and higher throughput. chimia.ch Therefore, process development often involves optimizing reaction conditions to facilitate a simple, scalable purification method. This may include adjusting solvent systems to promote crystallization of the product or designing a process where impurities are easily removed by extraction. ctechinnovation.comchimia.ch

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | |

| 5-Iodo-2'-deoxyuridine | dUI |

| (Trimethylsilyl)acetylene | |

| Bis(triphenylphosphine)palladium(II) dichloride | (Ph₃P)₂PdCl₂ |

| Copper(I) iodide | CuI |

| 5-(Trifluoromethanesulfonyloxy)pyrimidine | |

| Bromobenzenesulfonate | |

| 5-Ethynyl-2'-deoxyuridine | dUE |

| Triphenylgermane | |

| Tris(trimethylsilyl)germane | |

| Trimethylsilyl azide (B81097) | TMSN₃ |

| N1-Vinylpyrimidine | |

| α-Diazoester | |

| Ruthenium(II)-phenyloxazoline complex |

Reactivity and Mechanistic Studies of 5 Ethynylpyrimidine

Click Chemistry Applications of the Ethynyl (B1212043) Moiety

The terminal alkyne of 5-ethynylpyrimidine is an ideal substrate for "click chemistry," a term describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net These reactions are known for their reliability and bio-orthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, involving the reaction between a terminal alkyne, such as the one in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.org This reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. mdpi.com

The mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, leading to the formation of the triazole product with high regioselectivity. nih.gov The reaction is highly efficient and compatible with a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. nih.gov this compound and its nucleoside derivatives (e.g., 5-ethynyl-2'-deoxyuridine) readily participate in CuAAC reactions, allowing for their conjugation to molecules bearing an azide group, including other nucleosides, fluorescent dyes, and biotin (B1667282) tags. mdpi.comjenabioscience.com

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Reference |

| 5-Ethynyl pyrimidine (B1678525) nucleoside | Azidomethylpyrene | CuSO₄ / Sodium Ascorbate | Fluorescent nucleoside analog | mdpi.com |

| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | Alexa Fluor 488 azide | Copper(I) | Fluorescently labeled DNA | thermofisher.com |

| 5-Ethynyluridine (B57126) triphosphate (EUTP) | Azides of Biotin | Copper(II)-Sulphate / Sodium Ascorbate | Biotinylated RNA | jenabioscience.com |

| 5-Ethynyl pyrimidine nucleoside | Azidotrimethylsilane (TMSN₃) | CuI or CuSO₄ / Sodium Ascorbate | 5-Triazolyl pyrimidine nucleoside | mdpi.com |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.commdpi.com This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cycloalkyne. magtech.com.cn The relief of ring strain provides the driving force for the [3+2] cycloaddition with an azide. magtech.com.cn

While this compound itself is not a strained alkyne, it can be reacted with molecules that contain a strained cycloalkyne and an azide group in a multi-step process. However, the more direct application involves the functionalization of biomolecules. For instance, a biomolecule can be metabolically labeled with an azide-modified precursor, and then a probe containing a strained cycloalkyne can be introduced to react via SPAAC. Conversely, biomolecules can be labeled with a this compound derivative, like 5-ethynyluridine (5-EU), and then detected using a probe that contains both a strained cycloalkyne and a reporter group. baseclick.eucaymanchem.com Although direct SPAAC with this compound is not the standard approach, its ethynyl group is central to the broader applications of this bioorthogonal ligation strategy. The development of various strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), has expanded the utility of SPAAC in live-cell imaging and bioconjugation. mdpi.commdpi.com

The click chemistry of this compound derivatives is extensively used for the functionalization of biomolecules such as nucleic acids (DNA and RNA) and proteins. jenabioscience.combaseclick.eu By incorporating nucleosides like 5-ethynyluridine (5-EU) or 5-ethynyl-2'-deoxyuridine (EdU) into nascent RNA and DNA, respectively, researchers can visualize, purify, and analyze these biopolymers. thermofisher.combaseclick.eu

Once incorporated, the ethynyl group serves as a chemical handle. Using CuAAC, an azide-containing fluorescent dye can be "clicked" onto the nucleic acid, allowing for microscopic imaging of transcription and DNA replication. thermofisher.com Similarly, attaching a biotin azide enables the affinity purification of newly synthesized RNA or DNA for subsequent analysis, such as sequencing or identifying interacting proteins. jenabioscience.com These methods provide powerful tools for studying the dynamics of biological processes in vitro and in living systems. caymanchem.com

Table 2: Biomolecule Functionalization using this compound Derivatives

| Derivative | Biomolecule | Click Reaction | Application | Reference |

| 5-Ethynyluridine (5-EU) | RNA | CuAAC | RNA transcription and turnover analysis | caymanchem.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA | CuAAC | Detection of DNA synthesis | thermofisher.com |

| 5-Ethynyluridine triphosphate (EUTP) | RNA | CuAAC | Crosslinking to azide-functionalized proteins | jenabioscience.com |

| 5-Ethynyl pyrimidine nucleosides | DNA | CuAAC | Fluorescent imaging | mdpi.com |

Hydration and Reduction Reactions of the Ethynyl Group

Beyond cycloadditions, the ethynyl group of this compound can undergo other classic alkyne reactions, such as hydration and reduction, to yield different functional derivatives.

The terminal alkyne of this compound can be hydrated in the presence of an acid catalyst to form the corresponding methyl ketone, 5-acetylpyrimidine. This reaction follows Markovnikov's rule, where the addition of a water molecule across the triple bond results in the hydroxyl group adding to the more substituted carbon, which, after tautomerization, yields the ketone. seela.netaakash.ac.in

Studies on 5-ethynyl-2'-deoxyuridine have shown that acid-catalyzed hydration with dilute sulfuric acid effectively converts the ethynyl group to an acetyl group. seela.netnih.gov This transformation is a key step in synthesizing various 5-acylpyrimidine derivatives. nih.gov The reaction conditions can influence the yield, and in some cases, side reactions like the cleavage of the N-glycosidic bond can occur, particularly with nucleoside derivatives. seela.net

Table 3: Hydration of this compound Derivatives

| Substrate | Reagents/Conditions | Product | Yield | Reference |

| 5-Ethynyl-2'-deoxyuridine | Dilute H₂SO₄ in Methanol (B129727) | 5-Acetyl-2'-deoxyuridine | 69% | nih.gov |

| 5-Ethynyl-2'-deoxyuridine | 0.1 M aqueous H₂SO₄, 7 days, RT | 5-Acetyl-2'-deoxyuridine | N/A | seela.net |

| 5-Ethynylcytosine nucleoside | Acid treatment | 5-Acetylcytosine | Part of 1:1 mixture | seela.net |

The ethynyl group of this compound can be fully reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or a Lindlar catalyst, under a hydrogen atmosphere. ambeed.com The complete reduction of the triple bond to a single bond transforms the linear, sp-hybridized ethynyl moiety into a flexible, sp³-hybridized ethyl group.

Research has demonstrated the successful catalytic hydrogenation of this compound nucleosides, such as 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine, to their corresponding 5-ethyl derivatives in good yields. nih.govresearchgate.net This reaction provides a straightforward method for accessing 5-alkylpyrimidine compounds, which are of interest for studying the effects of steric bulk at the 5-position of the pyrimidine ring in biological contexts. nih.govresearchgate.net

Table 4: Catalytic Hydrogenation of this compound Nucleosides

| Substrate | Catalyst | Product | Yield | Reference |

| 5-Ethynyl-2'-deoxyuridine | Not specified | 5-Ethyl-2'-deoxyuridine | 84% | nih.gov |

| 5-Ethynyl-2'-deoxycytidine | Not specified | 5-Ethyl-2'-deoxycytidine | 60% | nih.gov |

Hydrogermylation of this compound Nucleosides

The hydrogermylation of this compound nucleosides, specifically 5-ethynyluracil derivatives, serves as a powerful method for introducing germanium-containing functional groups, which can be further modified. Radical-mediated hydrogermylation of protected 5-ethynyluracil nucleosides (including uridine, 2'-deoxyuridine, and ara-uridine) with various germanes like trialkyl-, triaryl-, or tris(trimethylsilyl)germanes proceeds with high stereoselectivity. nih.govnih.gov The primary products are the (Z)-5-(2-germylvinyl)uracil nucleosides. nih.govnih.gov

A notable side reaction occurs when using triphenylgermane (B1594327). The intermediate β-triphenylgermyl vinyl radical can react with molecular oxygen. nih.govnih.gov Subsequent fragmentation of the resulting peroxyradical leads to the formation of 5-[2-(triphenylgermyl)acetyl]pyrimidine nucleosides in low to moderate yields. nih.govnih.gov These acetyl derivatives can be quantitatively converted to 5-acetyluracil (B1215520) nucleosides through hydrolysis of the O-germyl substituted enol intermediates upon thermolysis in methanol. nih.gov The reaction conditions significantly influence the product distribution. For instance, Et₃B-promoted hydrogermylation with trimethylgermane at low temperatures can yield a mixture of E/Z isomers. nih.gov

These germylated vinyl compounds are valuable intermediates; for example, bromodegermylation of vinyl trimethylgermanes with N-bromosuccinimide (NBS) provides access to 5-(2-bromovinyl) analogues. nih.gov

Table 1: Selected Results from Hydrogermylation of 5-Ethynyluracil Nucleosides

| Germane Reagent | Conditions | Major Product | Other Products | Yield | Ref |

| Triphenylgermane | Toluene, elevated temperature | (Z)-5-(2-Triphenylgermylvinyl)uracil nucleosides | 5-[2-(Triphenylgermyl)acetyl]uracil nucleosides | Good (vinyl germanes), up to 20% (acetyl germanes) | nih.gov |

| Trimethylgermane | THF, low temperature, Et₃B promoter | E/Z mixture of 5-(2-Trimethylgermylvinyl)uracil nucleosides | Not specified | Not specified | nih.gov |

| Trialkyl/Triaryl/Tris(trimethylsilyl)germanes | Radical initiator | (Z)-5-(2-Germylvinyl)uridine, 2'-deoxyuridine, or ara-uridine | Not specified | Major products | nih.gov |

Annulation and Cyclization Reactions Involving 5-Alkynylpyrimidines

Formation of Polycyclic Heterocycles

The reactivity of 5-alkynylpyrimidines in strong acids is a potent tool for synthesizing diverse polycyclic heterocyclic compounds. researchgate.net The cyclization of 5-ethynyl-4-arylpyrimidines in strong Brønsted acids like trifluoromethanesulfonic acid can lead to different products depending on the reaction conditions and the structure of the starting material. researchgate.net Specifically, the water content in the reaction medium can direct the pathway towards either benzo[f]quinazolines or spiro[cyclohexa-2,5-diene-1,5′-cyclopenta[d]pyrimidin]-4-one derivatives, with the cyclization often proceeding in near-quantitative yields. researchgate.net

In the Brønsted acid-assisted reactions with perimidines, the ultimate products are highly conjugated polycyclic systems. nih.govresearchgate.net The formation of 7-formyl-1,3-diazapyrenes from 5-alkynylpyrimidines represents a significant structural transformation, creating a complex diazapyrene core that possesses unique physicochemical properties suitable for materials science applications. mdpi.com The formyl group at the 7-position is particularly valuable as it provides a handle for further synthetic modifications. researchgate.net

Coordination Chemistry of this compound

On-Surface Synthesis of Organometallic Structures

On-surface synthesis utilizes the catalytic properties of a metal surface to direct the formation of covalent and organometallic structures with atomic precision. nih.gov The coordination reactions of 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr), a derivative of this compound, on a silver (Ag(111)) surface have been studied using low-temperature scanning tunneling microscopy (LT-STM). researchgate.netacs.orgfigshare.com

Upon deposition onto the Ag(111) surface at room temperature, PEPmBr molecules self-assemble into large-scale, pinwheel-like structures. researchgate.netacs.org Further thermal activation facilitates hierarchical coordination reactions. researchgate.net This stepwise process allows for the controlled synthesis of specific organometallic structures. First, organometallic dimers and tetramers are formed through coordination with silver adatoms. researchgate.netresearchgate.net Interestingly, instead of the silver atoms being released to form C-C covalent bonds via Ullmann coupling, further heating induces the rotation of the C-Ag-C and N-Ag-N coordination bonds. acs.orgfigshare.com This unique rotational rearrangement results in the formation of various organometallic "nanoteris" shapes, including triangular, rectangular, and zigzag structures. acs.orgfigshare.com This work demonstrates a method for creating diverse organometallic architectures by controlling bond activation and rotation on a surface. researchgate.net

Ligand Properties in Transition Metal Complexes (e.g., Pt(II) and Au(I))

The electronic properties of alkynyl ligands are crucial for tuning the luminescence of transition metal complexes. While specific studies on this compound complexes are limited in the search results, research on the isomeric 2-ethynylpyrimidine (B1314018) (HC2pym) provides significant insight into how the pyrimidine moiety influences the properties of Platinum(II) and Gold(I) complexes. semanticscholar.orgmdpi.com The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms.

In a study of new emissive complexes, tbpyPt(C₂pym)₂, Ph₃PAuC₂pym, and Cy₃PAuC₂pym were synthesized and characterized. semanticscholar.orgdntb.gov.ua The use of the electron-deficient 2-ethynylpyrimidine ligand offers an alternative strategy to blue-shifting the emission of Pt(II) complexes. semanticscholar.org Typically, this is achieved by adding electron-withdrawing groups like fluorine to an aryl ring. mdpi.com However, incorporating the nitrogen atoms directly into the aromatic system of the ligand serves the same purpose. semanticscholar.org This effect is evident when comparing the emission of tbpyPt(C₂pym)₂ (λₘₐₓ = 512 nm) to the analogous 2-ethynylpyridine (B158538) complex, which emits at a longer wavelength (λₘₐₓ = 520 nm). semanticscholar.org

For the Au(I) complexes, the nature of the ancillary phosphine (B1218219) ligand influences the solid-state structure. The Ph₃PAuC₂pym complex exhibits an aurophilic (Au-Au) interaction with a bond distance of 3.0722(2) Å, an interaction that is absent in the more sterically hindered Cy₃PAuC₂pym complex. semanticscholar.orgdntb.gov.ua Despite this structural difference, their emission maxima are nearly identical (434 nm and 435 nm, respectively), indicating that the emission originates from an excited state primarily localized on the ethynylpyrimidine ligand. semanticscholar.org

Table 2: Photophysical Properties of Ethynylpyrimidine Metal Complexes

| Complex | Emission λₘₐₓ (nm) | Key Structural Feature | Ref |

| tbpyPt(C₂pym)₂ | 512 | Square planar Pt(II) | semanticscholar.org |

| Ph₃PAuC₂pym | 434 | Aurophilic Au-Au interaction (3.0722(2) Å) | semanticscholar.org |

| Cy₃PAuC₂pym | 435 | No aurophilic interaction | semanticscholar.org |

Applications in Medicinal and Biological Chemistry

5-Ethynylpyrimidine as a Privileged Scaffold in Drug Discovery

In the realm of drug discovery, the this compound moiety is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has spurred its use in the design of novel therapeutics targeting a variety of diseases.

Design of Novel Inhibitors (e.g., SARS-CoV-2 nsp14 Methyltransferase Inhibitors)

The COVID-19 pandemic spurred intensive research into antiviral agents, with viral enzymes being prime targets. One such target is the SARS-CoV-2 non-structural protein 14 (nsp14), an essential methyltransferase involved in viral RNA capping. nih.govchemrxiv.org This process is crucial for viral replication and evasion of the host immune system. nih.govchemrxiv.org

Researchers have rationally designed and synthesized inhibitors of SARS-CoV-2 nsp14 that incorporate the this compound scaffold. nih.govchemrxiv.orgnih.gov In one study, adenosine (B11128) 5'-carboxamide derivatives were synthesized, with the this compound substituent demonstrating excellent inhibitory properties. nih.gov The inclusion of this group led to a tenfold enhancement in activity in an enzymatic assay for specific compounds. nih.gov For instance, compound 18l (HK370) , which features this scaffold, exhibited high selectivity and favorable in vitro pharmacokinetic properties. nih.govrsc.org

The design of these inhibitors often involves creating hybrid molecules that can bind to both the S-adenosyl-L-methionine (SAM) and the RNA binding sites of the nsp14 enzyme. chemrxiv.orgchemrxiv.orgnih.gov The this compound group can be strategically positioned to exploit specific interactions within these binding pockets.

| Compound | Target | Key Feature | Reported Activity |

| 18l (HK370) | SARS-CoV-2 nsp14 MTase | Adenosine 5'-carboxamide with this compound | IC50 = 30 nM nih.gov |

| 18n | SARS-CoV-2 nsp14 MTase | Adenosine 5'-carboxamide with this compound | IC50 = 43 nM nih.gov |

This table presents inhibitory concentration (IC50) values from enzymatic assays.

Modulation of Receptor Activity (e.g., mGluR5 Allosteric Modulators)

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. mdpi.com Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more subtle way to control receptor activity. biorxiv.org

The 5-(phenylethynyl)pyrimidine (B1621677) scaffold has been a cornerstone in the development of mGluR5 allosteric modulators. nih.gov A notable characteristic of this scaffold is that minor structural modifications can dramatically alter the pharmacological activity of the resulting compounds. nih.gov Researchers have synthesized libraries of analogues based on this framework, yielding molecules that act as partial antagonists, full antagonists (negative allosteric modulators), or even positive allosteric modulators. nih.gov

This "molecular switch" phenomenon highlights the sensitivity of the allosteric binding site on mGluR5 to the chemical features of the ligand. For example, slight changes to the distal phenyl ring of the 5-(phenylethynyl)pyrimidine core can shift a compound's activity profile. nih.gov This body of research demonstrates that allosteric partial antagonism is not an inherent property of a chemical scaffold but can be finely tuned through iterative analogue design. nih.gov

| Scaffold | Target Receptor | Pharmacological Activities Observed |

| 5-(Phenylethynyl)pyrimidine | mGluR5 | Partial Antagonism, Full Antagonism/Negative Allosteric Modulation, Positive Allosteric Modulation nih.gov |

Antiviral and Anti-inflammatory Agents

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically active compounds, including those with antiviral and anti-inflammatory properties. researchgate.netnih.gov The introduction of an ethynyl (B1212043) group at the 5-position can significantly enhance these activities.

A prominent example is 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), a broad-spectrum antiviral agent. nih.gov EICAR has demonstrated potent activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses. nih.gov Its antiviral potency is reported to be 10- to 100-fold greater than that of ribavirin (B1680618) against certain viruses. nih.gov

In addition to direct antiviral effects, pyrimidine derivatives are being investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a key component of the host response to viral infections, and modulating this response can be a therapeutic strategy. The structural diversity of pyrimidine-based compounds allows for the development of agents that can potentially target various inflammatory pathways. researchgate.net

| Compound | Virus Family/Genus | Example Viruses |

| EICAR | Poxviridae | Vaccinia virus nih.gov |

| EICAR | Togaviridae | Sindbis virus, Semliki forest virus nih.gov |

| EICAR | Arenaviridae | Junin virus, Tacaribe virus nih.gov |

| EICAR | Reoviridae | Reovirus type 1 nih.gov |

| EICAR | Orthomyxoviridae | Influenza A and B viruses nih.gov |

| EICAR | Paramyxoviridae | Parainfluenza virus, Measles virus, Respiratory syncytial virus nih.gov |

Anticancer Research and Related Biological Activities

The pyrimidine scaffold is a well-established framework in the design of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA. nih.govresearchgate.net This allows pyrimidine-based drugs to interfere with nucleic acid synthesis and other critical cellular processes in rapidly dividing cancer cells. nih.gov

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. nih.govmdpi.commdpi.com For example, a series of 5-ethynylarylnaphthalimides were synthesized and showed strong inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov Furthermore, new pyrimidine derivatives are being designed as inhibitors of key signaling proteins in cancer, such as epidermal growth factor receptor (EGFR). rsc.org Some of these novel compounds have shown greater antiproliferative activity against various cancer cell lines than existing drugs like erlotinib. rsc.org

The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, revealing their potential for treating different types of cancer. nih.govmdpi.comnih.gov

| Compound Class | Mechanism of Action/Target |

| 5-Ethynylarylnaphthalimides | Topoisomerase II inhibition, DNA intercalation nih.gov |

| Pyrimidine-5-carbonitrile derivatives | EGFR Tyrosine Kinase inhibition rsc.org |

| Pyrimidinyl dihydroquinoxalinones | Tubulin Colchicine Site-Binding nih.gov |

Nucleoside Analogs of this compound in Molecular Biology

Beyond its therapeutic applications, the this compound scaffold is integral to powerful tools used in molecular and cell biology research. The incorporation of this moiety into nucleosides creates probes that can be used to study fundamental cellular processes.

5-Ethynyluridine (B57126) (5-EU) as a Probe for RNA Synthesis Monitoring

5-Ethynyluridine (5-EU) is a cell-permeable analog of the nucleoside uridine. jenabioscience.commedchemexpress.com When introduced to cells or living organisms, 5-EU is taken up and incorporated into newly synthesized RNA by RNA polymerases in place of its natural counterpart, uridine. nih.govnih.gov This metabolic labeling introduces an alkyne handle into the nascent RNA transcripts. nih.gov

The presence of the ethynyl group allows for the detection and visualization of the newly transcribed RNA through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". medchemexpress.comnih.gov In this reaction, the alkyne-modified RNA is covalently linked to a molecule containing an azide (B81097) group, such as a fluorescent dye or a biotin (B1667282) tag. jenabioscience.com

This technique provides a powerful method for:

Visualizing RNA synthesis: Fluorescently labeling nascent RNA allows for microscopic imaging of transcription sites within the cell, such as the nucleolus. nih.govsemanticscholar.org

Quantifying transcriptional activity: The intensity of the fluorescent signal can be used to measure changes in global RNA synthesis under different experimental conditions. nih.govresearchgate.net

Isolating and identifying newly synthesized RNA: Attaching a biotin tag allows for the purification of nascent RNA transcripts for downstream analysis, such as sequencing. medchemexpress.com

5-EU has been widely adopted as a replacement for older methods like bromouridine (BrU) labeling, as it does not require harsh denaturation conditions or antibodies for detection, offering higher sensitivity and resolution. jenabioscience.comnih.gov This has made it an invaluable tool for studying RNA transcription, processing, and turnover dynamics in a wide range of biological systems. nih.govbiorxiv.org

| Probe | Description | Application | Detection Method |

| 5-Ethynyluridine (5-EU) | A cell-permeable nucleoside analog of uridine. jenabioscience.commedchemexpress.com | Labels newly synthesized RNA in vitro and in vivo. nih.govthermofisher.comfishersci.com | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). medchemexpress.comnih.gov |

Enzymatic Incorporation into Nucleic Acids (DNA and RNA)

The this compound core, typically as part of a nucleoside analog like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), serves as a substrate for DNA polymerases, enabling its incorporation into newly synthesized DNA strands. The corresponding 5'-O-triphosphates of these modified nucleosides are utilized by DNA polymerases in primer extension reactions (PEX) and polymerase chain reactions (PCR) to generate modified DNA. nih.gov Studies have shown that various modified deoxynucleoside triphosphates (dNTPs), including those with a 5-ethynyl group, can be good substrates for DNA polymerases such as the KOD XL DNA polymerase. nih.gov

Clickable nucleosides, most notably 5-ethynyl-2′-deoxyuridine (EtU or EdU), are widely employed for labeling newly replicated DNA in living cells. nih.gov DNA polymerases can readily incorporate these clickable dNTPs into a growing DNA chain. nih.gov This enzymatic incorporation is the foundational step for various downstream applications, allowing for the subsequent attachment of reporter molecules, such as fluorophores, through click chemistry for visualization and analysis. nih.gov The ability of RNA polymerase to transcribe DNA templates containing these modifications has also been investigated. nih.govnih.gov

Effect on Transcription and DNA Polymerase Activity

The presence of 5-substituted pyrimidines, including this compound derivatives, within a DNA template can influence the efficiency of transcription by RNA polymerase (RNAP). Research on the effects of a series of epigenetic pyrimidine homologues on transcription with bacterial RNA polymerase revealed that different modifications at the 5-position lead to fundamental differences in transcription efficiency. nih.govnih.gov For instance, a notable finding was the pronounced stimulation of transcription (up to 200% yield compared to natural thymine) from templates bearing 5-ethyluracil. nih.govnih.gov While the specific quantitative effect of the 5-ethynyl group was part of a broader study, these results demonstrate the sensitivity of RNAP to alterations in the DNA major groove, where these modifications reside. nih.gov

If not addressed by DNA repair mechanisms, modified nucleosides incorporated into the genome will be encountered by DNA polymerases during subsequent rounds of replication. nih.gov This encounter can potentially lead to cytotoxic effects due to polymerase stalling or result in mutagenic bypass, where the polymerase inserts an incorrect nucleotide opposite the modified base. nih.gov The fidelity and efficiency of DNA polymerases can be challenged by such unnatural base analogs in the template strand. nih.gov

| Modification in DNA Template | Effect on Transcription Yield (vs. Thymine) | Reference |

| 5-ethyluracil | 200% (Stimulation) | nih.govnih.gov |

| 5-acetylcytosine | Enhancing effect | nih.govnih.gov |

| 5-acetyluracil (B1215520) | Inhibiting effect | nih.govnih.gov |

Applications in Cell Proliferation and Gene Expression Studies

The enzymatic incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine (B127349) analog, is a cornerstone of modern cell proliferation assays. nih.govresearchgate.net EdU is supplied to cells in culture or in vivo, where it is taken up by proliferating cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov This allows for highly sensitive and quantitative detection of cells that are actively dividing. nih.gov

EdU-based proliferation assays have been used to study the effects of gene silencing on cancer cell growth. researchgate.net For example, the proliferation of gastric cancer cells was measured after silencing the vascular endothelial growth factor receptor-3 (VEGFR-3) gene, demonstrating the utility of EdU in functional genomics. researchgate.net However, long-term exposure to EdU can have cell-type-specific effects, including cell cycle arrest and, in some cases, cytotoxicity, which necessitates careful experimental design. nih.gov

The study of cell proliferation is intrinsically linked to gene expression, as epigenetic modifications are crucial regulators of which genes are turned on or off. nih.govgwu.edu Alterations in the expression of genes involved in DNA replication and mitosis are often correlated with cell proliferation rates. biorxiv.org Therefore, tools like EdU that measure proliferation can be used alongside transcriptomics and proteomics to distinguish general proliferation-related gene expression changes from specific experimental effects. biorxiv.org

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies

Computational Approaches to Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govscienceopen.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.govscienceopen.com

This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the crystal structure of the target protein with a bound ligand. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This method accelerates the identification of potential lead compounds for drug development. nih.gov

Structure-Based Drug Design Utilizing the this compound Scaffold

The pyrimidine scaffold is a common core structure in the design of kinase inhibitors. Structure-based drug design, which relies on high-resolution structural information of the target protein, has been instrumental in optimizing pyrimidine-based compounds to achieve high potency and selectivity. For example, extensive efforts have been made to develop 2,4,5-trisubstituted pyrimidine compounds as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. nih.gov

While designing selective CDK9 inhibitors is challenging due to the conserved ATP binding site across the CDK family, structure-based approaches have guided the modification of substituents on the pyrimidine ring to exploit subtle differences in the target's active site. nih.gov This strategy led to the development of compounds with over 100-fold selectivity for CDK9 over other CDKs. These inhibitors demonstrated broad anti-proliferative activities in various cancer cell lines by down-regulating the anti-apoptotic protein Mcl-1, a known target of CDK9. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a key strategy in medicinal chemistry that involves modifying the central core structure (scaffold) of a known active compound to identify novel chemotypes with similar or improved biological activity and properties. researchgate.netnih.gov This technique is valuable for expanding patentable chemical space and overcoming issues with existing scaffolds, such as poor metabolic stability or toxicity. niper.gov.in

The pyrimidine ring is often a subject of scaffold hopping strategies. For instance, replacing a phenyl group with a pyrimidyl ring can enhance metabolic stability. niper.gov.in A variety of methods are employed for scaffold hopping, including bioisosteric replacement of atoms or groups, ring opening or closure, and topology-based hopping. nih.govniper.gov.in Several successful drugs have been developed using this strategy, where a slight change, such as replacing a carbon with a nitrogen atom in a fused ring system containing a pyrimidine analog, leads to a new, effective drug. niper.gov.in This approach has been applied to discover novel inhibitors for targets like kinases and phosphodiesterase 5 (PDE5). nih.govniper.gov.in

| Strategy | Description | Application Example | Reference |

| Heterocycle Replacement | Swapping one heterocyclic ring system for another while maintaining key binding interactions. | Replacing a phenyl motif with a pyridyl or pyrimidyl ring to improve metabolic stability. | niper.gov.in |

| Ring Opening/Closure | Modifying the core by breaking a ring to create a more flexible structure or forming a new ring to create a more rigid one. | Used in the development of novel tyrosine kinase inhibitors. | pharmablock.com |

| Topology-Based Hopping | Identifying new scaffolds that have a similar 3D shape and pharmacophore feature arrangement to the original active molecule. | Employed in the discovery of novel respiratory syncytial virus (RSV) inhibitors. | pharmablock.com |

| Peptidomimetics | Replacing a peptide backbone with a non-peptidic scaffold to improve properties like oral bioavailability. | Classified as a "3° hop" in scaffold hopping classifications. | nih.gov |

Prodrug Design Incorporating this compound Moieties

A significant example of a prodrug incorporating a this compound derivative is a mutual prodrug of 5-fluorouracil (B62378) (FU) and 5-ethynyluracil (EU). clinicalschizophrenia.netannalsofrscb.roresearchgate.netannalsofrscb.roclinicalschizophrenia.net The rationale behind this combination is to improve the oral bioavailability of the widely used anticancer drug, 5-fluorouracil. clinicalschizophrenia.netclinicalschizophrenia.net The clinical use of oral 5-FU is hampered by its erratic and incomplete absorption, largely due to its rapid degradation by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is abundant in the gut and liver. clinicalschizophrenia.netresearchgate.netclinicalschizophrenia.net 5-Ethynyluracil is a potent and specific inactivator of DPD. clinicalschizophrenia.net By linking 5-FU and 5-EU into a single molecule, the prodrug aims to deliver both agents to the body, where the release of 5-EU can inhibit DPD and thereby protect the co-released 5-FU from premature metabolism. clinicalschizophrenia.netresearchgate.net

This mutual prodrug was synthesized utilizing a lactonization-facilitated release (LFR) strategy. clinicalschizophrenia.netresearchgate.net The design involves a linker that, upon enzymatic cleavage, undergoes a rapid intramolecular cyclization (lactonization) to release the active drug molecules. clinicalschizophrenia.netresearchgate.net The synthesis of this particular prodrug was a multi-step process starting from coumarin (B35378) as a precursor. clinicalschizophrenia.netresearchgate.net

The release mechanism of this mutual prodrug is initiated by the enzymatic hydrolysis of an ester linkage, which is a common activation step for many prodrugs in the body. clinicalschizophrenia.netresearchgate.net Following this initial cleavage by esterases, a spontaneous intramolecular cyclization is triggered, leading to the formation of a lactone and the concomitant release of both 5-fluorouracil and 5-ethynyluracil. clinicalschizophrenia.netresearchgate.net

In vitro studies have demonstrated the stability of this mutual prodrug in acidic and neutral pH conditions, suggesting it can remain intact in the gastrointestinal tract. clinicalschizophrenia.netresearchgate.netclinicalschizophrenia.net Furthermore, investigations in human serum have shown that the prodrug is capable of releasing the two active components, with a half-life that is potentially suitable for achieving a therapeutic effect. clinicalschizophrenia.netresearchgate.netclinicalschizophrenia.net The design of this mutual prodrug showcases the utility of the this compound scaffold in developing advanced drug delivery systems.

| Prodrug Component 1 | Prodrug Component 2 | Linker Type | Activation Mechanism | Therapeutic Goal |

| 5-Fluorouracil | 5-Ethynyluracil | Lactonization-Facilitated Release (LFR) Linker | Enzymatic (esterase) cleavage followed by intramolecular cyclization (lactonization) | Improve oral bioavailability of 5-Fluorouracil for cancer therapy |

Table 1: Example of a Mutual Prodrug Incorporating a this compound Moiety

Applications in Materials Science and Engineering

Advanced Polymers and Functionalized Materials

5-Ethynylpyrimidine serves as a critical monomer for the synthesis of advanced polymers and functionalized materials. Its incorporation into polymer backbones allows for the precise tuning of their electronic and physical properties.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to modern organic electronics. The inclusion of this compound into these polymer chains is a strategic approach to create materials with high electron affinity. The nitrogen atoms in the pyrimidine (B1678525) ring lower the energy levels of the polymer's Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

The synthesis of these polymers often employs metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.com This reaction efficiently connects the terminal alkyne of this compound with aryl halides, enabling the creation of well-defined donor-acceptor (D-A) type copolymers. rsc.org In these architectures, the pyrimidine unit acts as the electron acceptor, while other aromatic units, like fluorene (B118485) or thiophene, serve as the electron donor. This D-A structure is fundamental to controlling the polymer's band gap and charge transport characteristics. rsc.orgmit.edu The resulting polymers often exhibit good thermal stability and processability, which are crucial for device fabrication. mdpi.com

Table 1: Polymerization Methods for Pyrimidine-Containing Conjugated Polymers

| Polymerization Technique | Monomers | Key Features |

|---|---|---|

| Sonogashira Coupling | This compound, Dihaloarenes (e.g., dibromofluorene) | Forms ethynylene-linked polymers; allows for rigid backbones and extended conjugation. |

| Direct Arylation Polycondensation | Pyrimidine dihalides, C-H activated arenes | C-H activation offers a more atom-economical synthesis route; can produce high molecular weight polymers. rsc.org |

This table summarizes common polymerization techniques used to incorporate pyrimidine units into conjugated polymer backbones, a strategy for which this compound is a key monomer.

The unique electronic properties of polymers derived from this compound make them highly suitable for a range of organic electronic and optoelectronic devices. rsc.org Their electron-deficient nature is particularly advantageous for applications requiring efficient electron transport.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, pyrimidine-containing polymers can function as electron-transporting or emissive layers. The low-lying LUMO level of the pyrimidine unit helps to reduce the energy barrier for electron injection from the cathode, leading to more efficient and lower voltage devices.

Luminescent and Photovoltaic Materials

This compound is a key component in the design of molecular materials for luminescent and photovoltaic applications, where control over light absorption and emission is paramount.

The electron-withdrawing character of the pyrimidine ring provides a powerful tool for tuning the emission color and efficiency of luminescent compounds. By using this compound as a ligand to coordinate with transition metals like platinum(II) or gold(I), it is possible to create highly emissive complexes. mdpi.com

The introduction of electron-deficient heteroatoms, such as the nitrogen atoms in the pyrimidine ring, can systematically alter the energy of the frontier molecular orbitals. This allows for a predictable tuning of the compound's emission wavelength. For instance, using an ethynylpyrimidine ligand can lead to a blue-shift in the emission compared to analogous compounds with less electron-deficient ligands like ethynylpyridine. mdpi.com This strategy offers an alternative to using fluorinated groups to achieve shorter emission wavelengths. mdpi.com The ability to fine-tune the emission color is critical for developing materials for full-color displays and specialized lighting applications.

Table 2: Effect of Ligand on Emission Wavelength in Platinum(II) Complexes

| Complex | Ligand | Emission Max (λmax) | Effect of Pyrimidine |

|---|---|---|---|

| t bpyPt(C₂2-py)₂ | 2-Ethynylpyridine (B158538) | ~530 nm | Baseline |

This table illustrates how incorporating an electron-deficient pyrimidine ligand can shift the emission to shorter wavelengths (blue-shift) in transition metal complexes. Data adapted from related ethynylpyrimidine compounds. mdpi.com

Intramolecular charge transfer (ICT) is a fundamental process in which an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. uni-heidelberg.denih.gov This phenomenon is the basis for many applications, including molecular sensors and OLED emitters.

Molecules designed with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge, often exhibit strong ICT characteristics. This compound is an excellent electron-accepting (pull) component for such systems. When linked via its ethynyl (B1212043) group to a suitable donor (push) like a dimethylamino or diphenylamino group, the resulting molecule can display significant charge transfer upon absorbing light. rsc.orgmdpi.com This charge redistribution leads to a large change in the molecule's dipole moment in the excited state, making its emission properties highly sensitive to the polarity of its environment (solvatochromism). researchgate.netmdpi.com This sensitivity can be exploited in the design of chemical sensors.

Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light. They are crucial for technologies like optical signal processing, data storage, and bio-imaging. nih.gov Pyrimidine-based compounds have been extensively studied for their NLO properties, particularly for second-harmonic generation and two-photon absorption (2PA). researchgate.net

The "push-pull" molecular design that promotes ICT is also highly effective for creating NLO chromophores. rsc.org By using the electron-deficient pyrimidine core as the acceptor, it is possible to design molecules with large hyperpolarizability, which is a measure of the NLO response. rsc.orgresearchgate.net Research has shown that creating branched molecules, where multiple donor groups are attached to a central pyrimidine-based acceptor core, can significantly enhance the NLO response while maintaining the spectral position of absorption. rsc.org This strategy allows for the development of materials with high 2PA cross-sections, which is particularly valuable for applications in fluorescence microscopy and photodynamic therapy. rsc.orgresearchgate.net

Porous Coordination Polymers and Supramolecular Architectures

The ethynyl group of this compound makes it a valuable component in the construction of porous coordination polymers (PCPs) and supramolecular structures. The terminal alkyne provides a strong hydrogen bond donor, and the pyrimidine ring offers nitrogen atoms as hydrogen bond acceptors. This dual functionality allows for the formation of predictable and stable, porous, two-dimensional networks. acs.org

Self-Assembly Strategies on Surfaces

The self-assembly of pyrimidine derivatives on conductive surfaces has been a subject of significant research. For instance, the related compound, 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr), has been studied on a silver surface, Ag(111). When deposited at room temperature, PEPmBr molecules form a large-scale, pinwheel-like, self-assembled structure. researchgate.net Further research has demonstrated the use of hierarchical coordination reactions to create organometallic dimers and tetramers on the Ag(111) surface. researchgate.net

The study of this compound and its derivatives on surfaces provides insight into the controlled formation of different organometallic structures through a stepwise activation of bonds. researchgate.net This bottom-up fabrication approach is crucial for the development of novel nanomaterials and surfaces with tailored electronic and catalytic properties. The molecular arrangement in these two-dimensional networks is stabilized through hydrogen bonds formed between the nitrogen atoms of the pyrimidine ring and hydrogen atoms of neighboring molecules. researchgate.net

Subsequent deposition of metal atoms, such as cobalt, onto these self-assembled networks can lead to the formation of coordinated porous structures. researchgate.net These metal-ligand interactions, for example between a cobalt atom and three pyridyl ligands from different molecules, stabilize the resulting porous network. researchgate.net

Metal-Organic Frameworks (MOFs) Development

Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers constructed from metal ions or clusters linked together by organic molecules. The design and synthesis of MOFs with specific properties are heavily reliant on the choice of the organic linker. researchgate.net The geometry, length, and functionality of the linker molecule dictate the topology, pore size, and surface properties of the resulting MOF. researchgate.net

While specific research on MOFs exclusively using this compound as the primary linker is not extensively documented, its structural features make it a promising candidate for the design of novel MOFs. The linear geometry of the ethynyl group and the angular nature of the pyrimidine ring can be exploited to create frameworks with unique topologies and pore environments. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, while the ethynyl group can be involved in framework stabilization through intermolecular interactions or serve as a reactive site for post-synthetic modification.

The general principles of MOF linker design suggest that a molecule like this compound could be used to construct frameworks with targeted applications, such as gas storage, separation, and catalysis. researchgate.net The ability to functionalize the pyrimidine ring or the ethynyl group further expands the possibilities for creating MOFs with tailored properties.

| Compound Name | Chemical Formula | Role in Materials Science |

| This compound | C6H4N2 | Building block for porous coordination polymers and potential linker for MOFs |

| 5-(2-(4-bromophenyl)ethynyl)pyrimidine | C12H7BrN2 | Studied for self-assembly on silver surfaces |

| Cobalt | Co | Metal atom for coordination in porous networks |

| Silver | Ag | Surface for self-assembly studies |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-Ethynylpyrimidine in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyrimidine (B1678525) ring and the single proton of the terminal alkyne. The protons at positions 2, 4, and 6 of the pyrimidine ring will exhibit chemical shifts in the downfield region, characteristic of aromatic systems. For instance, in related 2-ethynylpyrimidine (B1314018) complexes, the pyrimidine ring protons appear as a downfield doublet and triplet. mdpi.com The ethynyl (B1212043) proton (H-C≡) typically appears as a singlet in a distinct region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would display signals for the four unique carbons of the pyrimidine ring and the two carbons of the ethynyl group. The chemical shifts of the pyrimidine carbons are influenced by the electronegativity of the nitrogen atoms. The sp-hybridized carbons of the alkyne would resonate at characteristic chemical shifts, distinguishable from the sp²-hybridized aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for pyrimidine and alkyne moieties. Actual experimental values may vary based on solvent and other conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.8 - 9.2 | - |

| H4 | 8.5 - 8.9 | - |

| H6 | 8.5 - 8.9 | - |

| Ethynyl-H | 3.0 - 3.5 | - |

| C2 | - | 155 - 160 |

| C4 | - | 150 - 155 |

| C5 | - | 115 - 120 |

| C6 | - | 150 - 155 |

| Ethynyl-Cα | - | 80 - 85 |

| Ethynyl-Cβ | - | 75 - 80 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal scalar couplings between protons, primarily helping to confirm the connectivity of the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon (C2, C4, C6, and the terminal ethynyl carbon).

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₆H₄N₂), the molecular weight is approximately 104.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 104.

The fragmentation of the molecular ion is energetically driven and often follows predictable pathways. gbiosciences.com For pyrimidine-containing compounds, a characteristic fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da) from the ring. The ethynyl group can also lead to specific fragmentation pathways.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 104 | [C₆H₄N₂]⁺ (Molecular Ion) | - |

| 77 | [C₅H₃N]⁺ | HCN |

| 51 | [C₄H₃]⁺ | C₂H₂N₂ |

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the presence of both the pyrimidine ring and the ethynyl substituent. sapub.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. scielo.org.za The spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

≡C-H Stretch: A sharp, strong absorption band is expected in the region of 3300-3250 cm⁻¹, characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne.

C≡C Stretch: A weaker absorption band is anticipated in the 2150-2100 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch.

C=N and C=C Stretches: Multiple bands in the 1600-1400 cm⁻¹ region would be indicative of the stretching vibrations within the pyrimidine ring.

C-H Bending: Aromatic C-H out-of-plane bending vibrations would appear in the fingerprint region below 900 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov Aromatic and conjugated systems like this compound absorb UV light, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The UV-Vis spectrum, typically recorded in a solvent like ethanol or dichloromethane, would show one or more absorption maxima (λ_max). The position and intensity of these bands provide insights into the extent of conjugation in the molecule. For instance, emissive transition metal compounds containing ethynylpyrimidine show absorption maxima that are influenced by the electron-deficient nature of the pyrimidine ring. mdpi.com

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | ≡C-H Stretch | 3300 - 3250 |

| IR | C≡C Stretch | 2150 - 2100 |

| IR | C=N/C=C Ring Stretches | 1600 - 1400 |

| UV-Vis | π → π* Transition | 250 - 300 nm |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. copernicus.orgmdpi.com This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 4: Representative Crystallographic Data for an Ethynylpyrimidine Derivative (tbpyPt(C₂pym)₂) semanticscholar.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 20.2605 |

| b (Å) | 19.9821 |

| c (Å) | 29.5634 |

| Volume (ų) | 11974.8 |

The crystallographic data allows for a detailed analysis of the molecule's conformation. For this compound, the pyrimidine ring would be planar, and the ethynyl group would be linear. The analysis would confirm the connectivity and provide precise measurements of bond lengths (e.g., C-C, C-N, C≡C) and angles.

Intermolecular Interactions (e.g., Hydrogen Bonding, Aurophilic Interactions)

The non-covalent interactions of this compound are fundamental to understanding its behavior in the solid state, its crystal packing, and its potential applications in supramolecular chemistry and materials science.

Hydrogen Bonding

Hydrogen bonding plays a significant role in the structure of nitrogen-rich heterocyclic compounds. nih.gov In this compound, the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors due to their lone pairs of electrons. These sites can interact with suitable hydrogen bond donors.

Additionally, the terminal hydrogen atom of the ethynyl group (C≡C-H) can act as a weak hydrogen bond donor. This type of interaction, involving a C-H bond, is a recognized feature in the structural chemistry of various compounds. mdpi.commdpi.com The interplay between the nitrogen acceptors and the ethynyl C-H donor, along with potential interactions with solvent molecules or other functional groups in a larger assembly, dictates the supramolecular architecture. mdpi.com Studies on related heterocyclic systems demonstrate that such hydrogen bonds are crucial in forming specific recognition patterns and extended networks. researchgate.net The strength and geometry of these bonds can be investigated using techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT).

Aurophilic Interactions

Aurophilic interactions are attractive, non-covalent interactions between gold(I) centers, with energies comparable to those of strong hydrogen bonds. acs.orgmdpi.com These interactions are pivotal in the design of luminescent materials and supramolecular assemblies based on gold complexes. researchgate.net

This compound can act as a ligand in gold(I) complexes, coordinating to the metal center. In such complexes, particularly in the solid state, the spatial arrangement of the molecules can facilitate close contact between gold atoms, leading to aurophilic interactions. researchgate.net The presence of the pyrimidine moiety can influence the crystal packing, potentially bringing gold centers into proximity (typically within 3.0–3.2 Å) and promoting these interactions. acs.org The resulting supramolecular structures can exhibit unique photophysical properties, such as phosphorescence, which are directly influenced by the strength of the Au(I)···Au(I) contacts. researchgate.netunito.it The study of these interactions is typically carried out through single-crystal X-ray diffraction, which provides precise Au-Au distances, and is often complemented by computational analysis to quantify the interaction energy. mdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity verification of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of pyrimidine derivatives. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyrimidine analogs. taylorfrancis.com Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C8 or C18 silica gel) and a polar mobile phase. researchgate.net This method separates compounds based on their hydrophobicity. For pyrimidine derivatives, mobile phases often consist of buffered aqueous solutions (e.g., phosphate or acetate buffers) mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net

The detection of this compound is typically achieved using a UV detector, as pyrimidine-containing compounds strongly absorb ultraviolet light. taylorfrancis.com The selection of an appropriate wavelength (e.g., 260 or 270 nm) is crucial for achieving high sensitivity. researchgate.net HPLC methods can be developed for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Table 1: Illustrative HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Ascentis® Si, 10 cm × 2.1 mm, 5 µm | C18 Silica Gel, 7-30 cm length researchgate.net |

| Mobile Phase | 10:90 (v/v) Ammonium formate (200 mM, pH 3.0) : Acetonitrile | Phosphate or Acetate buffer (pH 5.0-7.5) with organic modifier researchgate.net |

| Flow Rate | 0.2 mL/min | 1.0 - 1.5 mL/min researchgate.net |

| Detection | UV at 270 nm | UV or Mass Spectrometry researchgate.net |

| Temperature | 35 °C | Room Temperature researchgate.net |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may require derivatization to increase their volatility and prevent on-column adsorption, this compound, with a molecular weight of 104.11 g/mol , may be amenable to direct GC analysis. taylorfrancis.comnih.gov